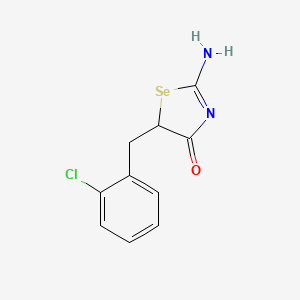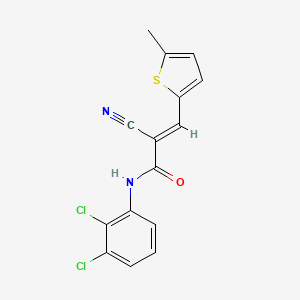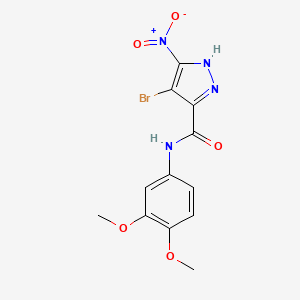![molecular formula C20H19NO5 B10895783 (2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is an organic compound characterized by its complex structure, which includes a cyclopropyl group, a methoxy group, and a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the Methoxy Group: This step involves the methylation of a phenol derivative using a methylating agent like dimethyl sulfate.
Attachment of the Nitrophenoxy Group: This can be done through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Propenone Moiety: The final step involves the aldol condensation of the intermediate with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity to certain proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the nitrophenoxy and methoxy groups contribute to its electronic and steric characteristics.
Eigenschaften
Molekularformel |
C20H19NO5 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(E)-1-cyclopropyl-3-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H19NO5/c1-25-20-11-3-14(2-10-19(22)15-4-5-15)12-16(20)13-26-18-8-6-17(7-9-18)21(23)24/h2-3,6-12,15H,4-5,13H2,1H3/b10-2+ |
InChI-Schlüssel |
KFCBLCBBGIDWQJ-WTDSWWLTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2CC2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2CC2)COC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 3-[(2-ethylphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10895708.png)


![5-({[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylic acid](/img/structure/B10895741.png)
![4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate](/img/structure/B10895744.png)

![7-(4-hydroxy-3-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10895754.png)
![Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
![5-[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10895767.png)
![4-[(E)-{[3-(difluoromethyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B10895773.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![N-(4-fluorophenyl)-2-(2-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B10895779.png)

![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
